Ethyl 4-bromo-3-oxopentanoate

Catalog No.
S732104
CAS No.
36187-69-6
M.F
C7H11BrO3
M. Wt
223.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-3-oxopentanoate

CAS Number

36187-69-6

Product Name

Ethyl 4-bromo-3-oxopentanoate

IUPAC Name

ethyl 4-bromo-3-oxopentanoate

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

InChI

InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3

InChI Key

GRRGNEZVXPTAEH-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C(C)Br

Canonical SMILES

CCOC(=O)CC(=O)C(C)Br

The exact mass of the compound Ethyl 4-bromo-3-oxopentanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 4-bromo-3-oxopentanoate (CAS 36187-69-6) is a highly functionalized alpha-bromoketone and beta-keto ester building block, primarily utilized in the regioselective synthesis of 4,5-disubstituted oxazoles and thiazoles. By positioning the reactive bromine atom at the C4 position—alpha to the ketone but gamma to the ester—this compound dictates a specific cyclization geometry during Hantzsch-type condensations. In industrial procurement, it is heavily favored as a stable, pre-halogenated precursor that provides direct access to heterocycles bearing an acetic acid linker (via the ester moiety) and a methyl group, structural motifs that are foundational in modern medicinal chemistry and active pharmaceutical ingredient (API) manufacturing[1].

Substituting Ethyl 4-bromo-3-oxopentanoate with its positional isomer, ethyl 2-bromo-3-oxopentanoate, results in a complete failure to produce the desired API scaffolds. Because the bromine in the 2-bromo isomer is located alpha to the ester, condensation with amides or thioamides yields heterocycles where the ester group is attached directly to the ring (e.g., oxazole-5-carboxylates) and the alkyl substituent is an ethyl group. In contrast, the 4-bromo isomer ensures the ester is separated from the heterocycle by a critical methylene (-CH2-) spacer, yielding 4-acetate-5-methyl substituted rings. This methylene spacer is non-negotiable for synthesizing acetic acid-linked pharmacophores like PPAR agonists, making the two isomers strictly non-interchangeable in procurement [1].

Regiochemical Control in Oxazole and Thiazole Synthesis

During cyclization with benzamide, Ethyl 4-bromo-3-oxopentanoate strictly dictates the formation of ethyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate, preserving the methylene spacer between the ring and the ester. Conversely, utilizing the 2-bromo isomer shifts the electrophilic center, resulting in a 4-ethyl-oxazole-5-carboxylate derivative where the ester is directly bound to the heterocycle [1].

Evidence DimensionHeterocycle substitution pattern post-condensation
Target Compound DataYields 4-(ethoxycarbonylmethyl)-5-methyl heterocycles
Comparator Or BaselineEthyl 2-bromo-3-oxopentanoate yields 4-ethyl-heterocycle-5-carboxylates
Quantified DifferenceComplete shift in regiochemistry; presence vs. absence of the critical -CH2- linker
ConditionsCondensation with benzamide or thiourea under basic/refluxing conditions

The methylene spacer is strictly required for synthesizing acetic acid-linked pharmacophores, making the 4-bromo isomer the only viable choice for these APIs.

Alkyl Substitution for Lipophilic Tuning

Compared to the shorter-chain analog ethyl 4-bromo-3-oxobutanoate, Ethyl 4-bromo-3-oxopentanoate introduces a terminal methyl group that becomes the C5-substituent on the resulting heterocycle. This 5-methyl group significantly alters the lipophilicity and steric profile of the synthesized oxazole or thiazole, which is a critical parameter for optimizing receptor binding affinity in targeted drug discovery [1].

Evidence DimensionC5-position substitution on the formed heterocycle
Target Compound DataGenerates a 5-methyl substituted heterocycle
Comparator Or BaselineEthyl 4-bromo-3-oxobutanoate generates a 5-unsubstituted heterocycle
Quantified DifferenceAddition of a methyl group at the C5 position
ConditionsStandard Hantzsch cyclization protocols

The 5-methyl group provides essential lipophilicity and steric bulk for target engagement, dictating the choice of the pentanoate over the butanoate.

Process Safety and Yield vs. Unbrominated Precursor

Procuring pre-halogenated Ethyl 4-bromo-3-oxopentanoate eliminates the need for in-house bromination of ethyl 3-oxopentanoate. In situ bromination requires handling corrosive bromine or NBS, generates stoichiometric hydrogen bromide gas, and carries a high risk of over-bromination (dibromo impurities), which drastically reduces the yield of the desired monobromo intermediate. Using the pre-brominated material allows for direct cyclization, significantly improving batch-to-batch reproducibility and overall process yield [1].

Evidence DimensionProcess handling and impurity profile
Target Compound DataDirect cyclization with controlled purity profile
Comparator Or BaselineEthyl 3-oxopentanoate requires in situ bromination, risking dibromo impurities
Quantified DifferenceElimination of 1 synthetic step and corrosive HBr off-gassing
ConditionsIndustrial scale-up of API intermediates

Procuring the pre-brominated building block streamlines manufacturing, eliminates specialized halogenation equipment, and improves batch consistency.

Synthesis of Complex Thiazole-Linked Scaffolds

Ethyl 4-bromo-3-oxopentanoate serves as an ideal bifunctional precursor for generating highly substituted antioxidant scaffolds. Reaction with thiourea directly yields 2-amino-5-methylthiazol-4-yl acetates, which can be further functionalized at the ester moiety to form complex 1,3,4-oxadiazole-2-thiol analogues. Simpler alpha-halo esters, such as ethyl bromoacetate, lack the beta-keto functionality and cannot form these highly substituted, dual-handle heterocyclic intermediates [1].

Evidence DimensionComplexity of accessible heterocyclic scaffolds
Target Compound DataYields 2-amino-5-methylthiazol-4-yl acetates (dual-handle)
Comparator Or BaselineEthyl bromoacetate yields simple 2-aminothiazol-4-ones
Quantified DifferenceFormation of a fully aromatic, multi-substituted thiazole with an ester linker
ConditionsCondensation with thiourea in ethanol

Provides a highly functionalized intermediate for rapid library generation in antimicrobial and antioxidant drug discovery.

Synthesis of PPAR Agonists and Glitazone APIs

Because it specifically yields 4-oxazolylacetate and 4-thiazolylacetate derivatives with a critical methylene spacer, this compound is the required precursor for synthesizing the lipophilic tail of PPAR-gamma agonists and related antidiabetic medications [1].

Development of Highly Substituted Thiazole Libraries

The bifunctional nature of the alpha-bromoketone and beta-keto ester allows for rapid, one-pot condensation with thioureas, making it an ideal starting material for generating 2-amino-5-methylthiazole derivatives used in antioxidant and antimicrobial screening [2].

Scaled-up Heterocycle Manufacturing

For industrial API production, utilizing this pre-brominated building block avoids the hazards, corrosive byproducts (HBr), and over-bromination risks associated with the in-house halogenation of ethyl 3-oxopentanoate, ensuring high batch-to-batch reproducibility [1].

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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